molecular formula C21H23N3O3 B11301147 2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11301147
M. Wt: 365.4 g/mol
InChI Key: SAJXPDOPAFSVFP-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butylphenoxy group, an oxadiazole ring, and an acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-tert-butylphenol: This can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Formation of 4-tert-butylphenoxyacetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.

    Synthesis of 5-(2-methylphenyl)-1,2,4-oxadiazole: This can be achieved by the cyclization of 2-methylbenzonitrile with hydrazine hydrate and subsequent oxidation.

    Coupling Reaction: The final step involves the coupling of 4-tert-butylphenoxyacetic acid with 5-(2-methylphenyl)-1,2,4-oxadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and acetamide groups may contribute to the compound’s binding affinity and specificity. Overall, the compound may exert its effects through modulation of cellular signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)acetamide: Shares the phenoxy and tert-butyl groups but lacks the oxadiazole ring.

    2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains the oxadiazole ring but has different substituents on the phenyl ring.

Uniqueness

2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the oxadiazole ring, along with the tert-butylphenoxy and acetamide groups, makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-14-7-5-6-8-17(14)19-23-20(24-27-19)22-18(25)13-26-16-11-9-15(10-12-16)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,24,25)

InChI Key

SAJXPDOPAFSVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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